Dihydroxyaluminum aminoacetate
Overview
Description
Synthesis Analysis
The synthesis of dihydroxyaluminum aminoacetate has been explored in research studies, focusing on understanding the chemical pathways and conditions favorable for its formation. Although specific synthesis pathways are not detailed in the available literature, the compound's production typically involves reactions of aluminum compounds with aminoacetic acid under controlled conditions.
Molecular Structure Analysis
While specific analyses of the molecular structure of dihydroxyaluminum aminoacetate are not detailed in the provided research, molecular structure analysis typically involves examining the arrangement of atoms within the compound and how this structure influences its chemical behavior and interactions.
Chemical Reactions and Properties
Dihydroxyaluminum aminoacetate engages in neutralization reactions when dissolved in acid. Studies have shown that the acid dissolution process of dihydroxyaluminum aminoacetate has been studied by monitoring the appearance of aluminum ion and aminoacetic acid in the reaction medium, indicating its role in neutralization processes (Kokot, 1989).
Physical Properties Analysis
Scientific Research Applications
Neutralizing Properties in Antacid Preparations : Dihydroxyaluminum aminoacetate has been studied for its acid neutralization properties in antacid preparations. The dissolution kinetics and neutralization reaction were examined, revealing insights into the mechanism of acid neutralization (Kokot, 1989).
Cardiovascular Applications : A phase II clinical trial investigated the efficacy and safety of dihydroxyaluminum aminoacetate-heavy magnesium carbonate-aspirin in inhibiting platelet aggregation in cardiovascular patients. The study found comparable effects to aspirin alone, with a lower incidence of adverse effects (Li Yi-shi, 2007).
Influence of Pepsin on Neutralization : The rate of HCl neutralization by dihydroxyaluminum aminoacetate in the presence of pepsin has been studied, offering insights into the mechanisms of acid neutralization inhibition or acceleration by pepsin (Kokot, 1991).
Formulation Optimization in Medicinal Chemistry : Studies on formulation optimization, such as for tripterygium glycosides loaded gel paste, have demonstrated the significant influence of dihydroxyaluminum aminoacetate on the characteristics of formulations (Zhu Chun-yu, 2015).
Phosphate Depletion and Chronic Renal Failure : Research has shown that phosphate depletion using dihydroxyaluminum aminoacetate can arrest the progression of chronic renal failure, highlighting its potential therapeutic application (Lumlertgul et al., 1986).
Comparison with Other Antacids : Comparative studies have been conducted to evaluate the antacid properties of dihydroxyaluminum aminoacetate against other compounds, offering insights into its effectiveness and mechanism of action (Packman et al., 1956).
Effects on Skin Coloring Agents : Investigative studies have also been conducted on the interaction of dihydroxyacetone with dihydroxyaluminum aminoacetate, exploring its effects on skin coloring (Goldman et al., 1960).
properties
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPZEHAODHBPZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O[Al])N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8AlNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51484-68-5 (proacid), 13682-92-3 (Parent) | |
Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prodexin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044546 | |
Record name | Dihydroxyaluminium glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxyaluminium glycinate | |
CAS RN |
13682-92-3, 41354-48-7, 51484-68-5 | |
Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroxyaluminum aminoacetate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prodexin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroxyaluminium glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroxyaluminium glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Aluminium Glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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